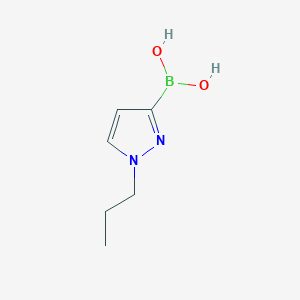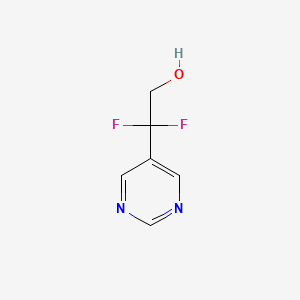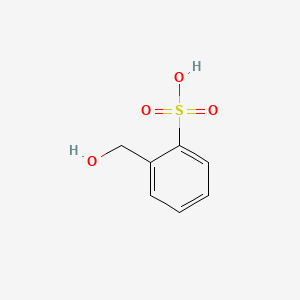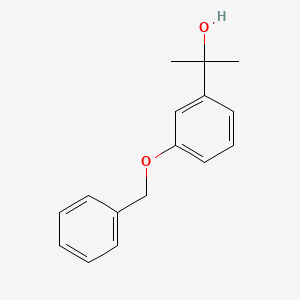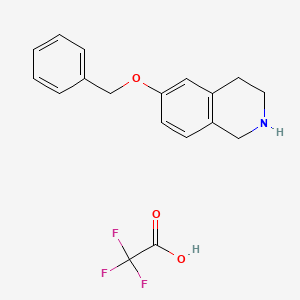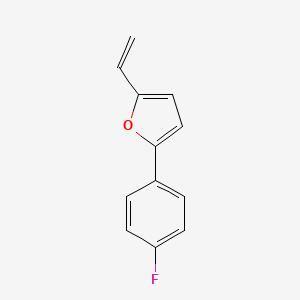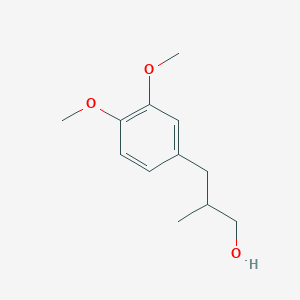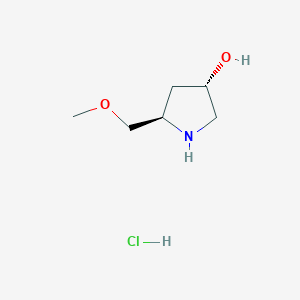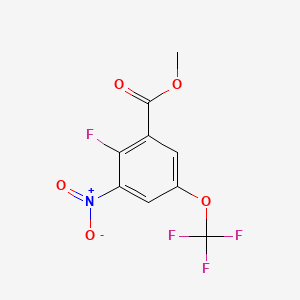![molecular formula C11H11F2NO B13569246 rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide is a chemical compound with the molecular formula C11H11F2NO It is characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a halogen exchange reaction using difluoromethyl halides and appropriate reagents.
Coupling with Benzamide: The final step involves coupling the difluoromethylcyclopropyl intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The cyclopropyl ring provides rigidity to the molecule, which can influence its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide
- N-[(1R,2R)-2-(Methyl)cyclopropyl]benzamide
- N-[(1R,2R)-2-(Chloromethyl)cyclopropyl]benzamide
Uniqueness
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity.
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C11H11F2NO/c12-10(13)8-6-9(8)14-11(15)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,14,15)/t8-,9-/m1/s1 |
InChI Key |
ZMSAUDXBBRZQEU-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1NC(=O)C2=CC=CC=C2)C(F)F |
Canonical SMILES |
C1C(C1NC(=O)C2=CC=CC=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


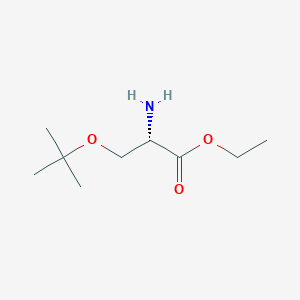
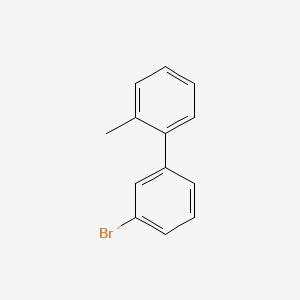
![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)
